molecular formula C5H5ClN2O B055056 5-Chloro-6-methylpyrimidine 1-oxide CAS No. 114969-99-2

5-Chloro-6-methylpyrimidine 1-oxide

Cat. No.: B055056
CAS No.: 114969-99-2
M. Wt: 144.56 g/mol
InChI Key: XJZPECOTLXWUQQ-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyrimidine 1-oxide is a halogenated pyrimidine derivative featuring a chlorine atom at position 5, a methyl group at position 6, and an N-oxide functional group at position 1. Purification methods such as silica gel column chromatography, as described for related heterocycles, are likely applicable .

Properties

CAS No.

114969-99-2

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-chloro-6-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H5ClN2O/c1-4-5(6)2-7-3-8(4)9/h2-3H,1H3

InChI Key

XJZPECOTLXWUQQ-UHFFFAOYSA-N

SMILES

CC1=[N+](C=NC=C1Cl)[O-]

Canonical SMILES

CC1=[N+](C=NC=C1Cl)[O-]

Synonyms

Pyrimidine, 5-chloro-4-methyl-, 3-oxide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chloro-methyl-N-oxide combination in the target compound contrasts with the bromo-chloro-pyrrolo-pyridine framework () and the nitro-N-oxide group in 4-Nitro Pyridine 1-Oxide (). These differences influence polarity, solubility, and reactivity.
  • Purity : Commercial availability of related compounds (e.g., 95–97% purity) suggests that rigorous purification (e.g., column chromatography) is critical for synthesizing high-purity N-oxides .

Research Findings and Optimization

  • Synthetic Conditions : highlights that molar ratios of starting materials (SM), peroxides, and SeO₂ critically influence oxidation efficiency. For example, a 1:2:1 ratio of SM:H₂O₂:SeO₂ in acetic acid yielded optimal results for lepidine 1-oxide .
  • Purification : Silica gel column chromatography with chloroform as an eluent effectively isolates N-oxide products, as demonstrated in heterocycle synthesis .

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